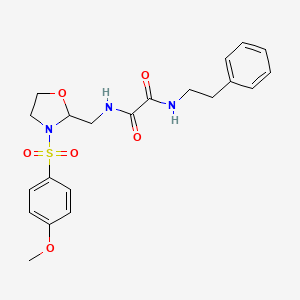

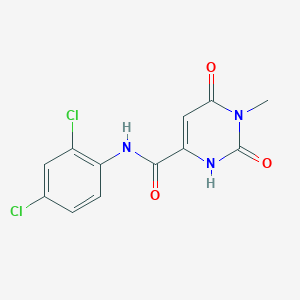

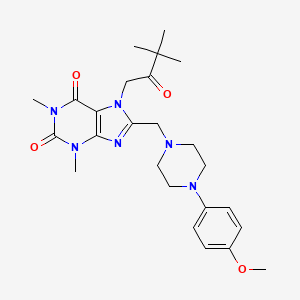

![molecular formula C22H27N7OS B2720499 2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide CAS No. 904506-87-2](/img/structure/B2720499.png)

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide” is a chemical compound. The tetrazole ring system, which is part of this compound, has attracted much attention in medicinal chemistry . Tetrazoles are used in various applications such as plant growth regulators, herbicides, fungicides in agriculture, and stabilizers in photography and photoimaging .

Synthesis Analysis

The most direct and convenient route to 5-substituted-1H-tetrazoles, like the one in this compound, is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .Molecular Structure Analysis

The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

The tetrazole is a crystalline light yellow powder and odorless . Tetrazole shows melting point temperature at 155–157°C . On heating, tetrazoles decomposed and emit toxic nitrogen fumes .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Tetrazole Derivatives : The synthesis of new functionally substituted tetrazoles and their amino derivatives demonstrates the versatility of tetrazole chemistry. These compounds were synthesized via heterocyclization of primary amines, showing the potential for diverse chemical modifications and applications in drug development (Voitekhovich et al., 2005).

Biological Activity

- Anticonvulsant Activity : Hybrid compounds derived from propanamides and butanamides exhibit anticonvulsant properties. These compounds combine chemical fragments of known antiepileptic drugs, showing broad spectra of activity in preclinical seizure models. This highlights the therapeutic potential of tetrazole derivatives in epilepsy treatment (Kamiński et al., 2015).

- Antifungal Activity : Novel tetrazole derivatives have been evaluated for their antifungal activities, particularly against strains such as Fusarium sambucinum and Candida albicans. These findings support the potential use of tetrazole compounds in developing new antifungal agents (Łukowska-Chojnacka et al., 2016).

Potential Therapeutic Applications

- Anticancer Properties : Derivatives of tetrazole have shown promise in cancer therapy. For example, certain compounds have demonstrated significant in vitro anticancer activity against human cell lines, suggesting the potential for tetrazole derivatives in oncology (El Rayes et al., 2019).

- Tuberculostatic Activity : Tetrazole derivatives have also been investigated for their tuberculostatic activity, offering new avenues for treating tuberculosis. The minimum inhibiting concentrations of these compounds indicate their potential effectiveness against tuberculosis (Foks et al., 2004).

Mechanism of Action

Safety and Hazards

On heating, tetrazoles decomposed and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat .

Future Directions

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . Due to their extraordinary stability under metabolic conditions, many tetrazole derivatives showed enhanced biological activities when used as antiviral, antibacterial, and antifungal agents . Therefore, the future research directions could focus on exploring the potential applications of this compound in pharmaceutical and medicinal fields.

properties

IUPAC Name |

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7OS/c1-16-6-4-5-7-20(16)29-22(24-25-26-29)31-17(2)21(30)23-18-8-10-19(11-9-18)28-14-12-27(3)13-15-28/h4-11,17H,12-15H2,1-3H3,(H,23,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPRJOYLQLCWPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

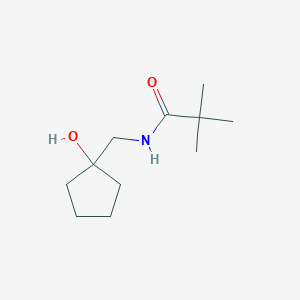

![N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide](/img/structure/B2720418.png)

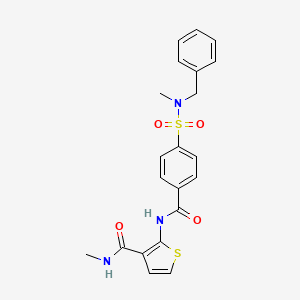

![1-(3-Nitrophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2720423.png)

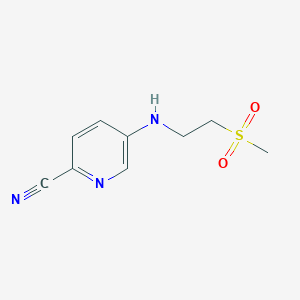

![1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2720426.png)

![benzo[c][1,2,5]thiadiazol-5-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2720430.png)

![3-((5-(butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2720437.png)